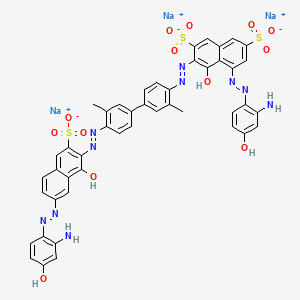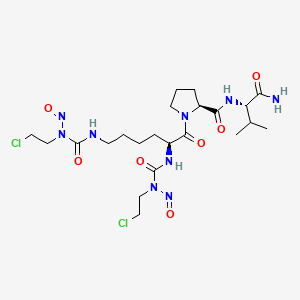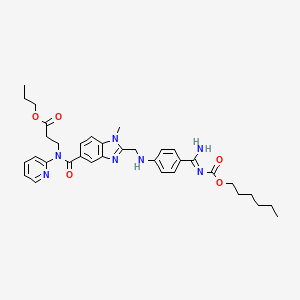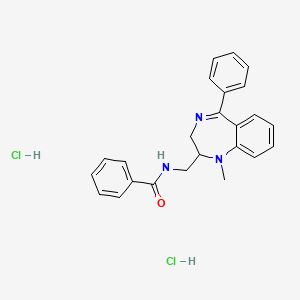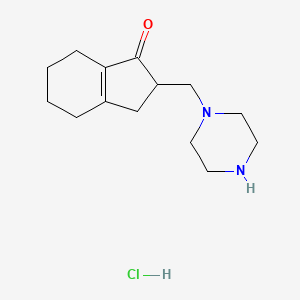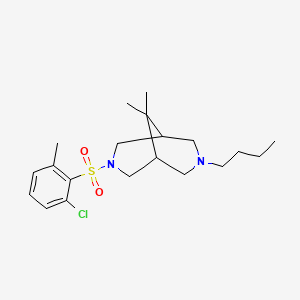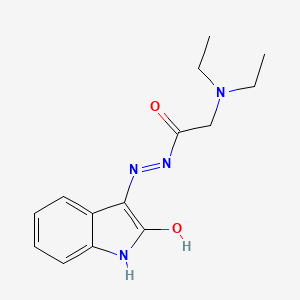![molecular formula C13H20ClN3O3 B12763065 diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride CAS No. 61733-96-8](/img/structure/B12763065.png)
diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride is a complex organic compound with a unique structure that includes a nitrophenyl group, an azanium ion, and a chloride ion
Preparation Methods
The synthesis of diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate then reacts with ethylene oxide to form the final product. The reaction conditions usually require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride involves its interaction with cellular components. The nitrophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The azanium ion can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride can be compared with similar compounds such as:
2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride: This compound has a similar structure but differs in the ester linkage instead of the azanium ion.
Diethyl (4-methoxy-2-nitrophenyl)malonate: This compound has a methoxy group instead of the nitrophenyl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Properties
CAS No. |
61733-96-8 |
|---|---|
Molecular Formula |
C13H20ClN3O3 |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)9-10-19-14-11-12-5-7-13(8-6-12)16(17)18;/h5-8,11H,3-4,9-10H2,1-2H3;1H/b14-11+; |
InChI Key |
KCADAJMJQFPPBW-JHGYPSGKSA-N |
Isomeric SMILES |
CC[NH+](CC)CCO/N=C/C1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCON=CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


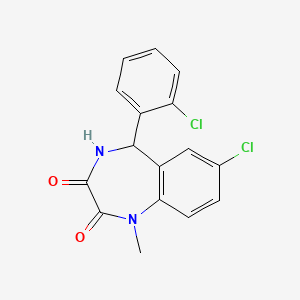
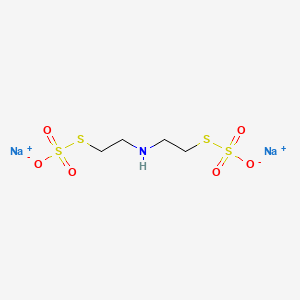
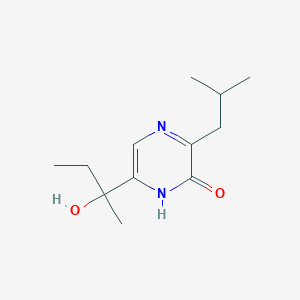
![4-[[4-[[4-[[5-[[5-[(4,6-disulfonaphthalen-1-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]carbamoylamino]-1H-pyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,7-disulfonic acid](/img/structure/B12763003.png)
